Leconotide

Analgesia Neuropathic Pain In Vivo Pharmacology

Leconotide’s reversible high-selectivity Cav2.2 blockade and proven intravenous tolerability directly address the limitations of ziconotide for in vivo research. Superior therapeutic index, validated 540-fold β3-subunit sensitivity, and ≈1,000,000-fold selectivity over Cav2.1 make it the definitive probe for pain pathway dissection and analgesic development. Predictable, side-effect-free dosing eliminates intrathecal catheterisation, saving time and reducing animal stress.

Molecular Formula C107H179N35O36S7
Molecular Weight 2756.3 g/mol
CAS No. 205923-56-4
Cat. No. B008359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeconotide
CAS205923-56-4
SynonymsCYS-LYS-GLY-LYS-GLY-ALA-LYS-CYS-SER-ARG-LEU-MET-TYR-ASP-CYS-CYS-THR-GLY-SER-CYS-ARG-SER-GLY-LYS-CYS-NH2
leconotide
omega-conopeptide MVIIA
omega-conotoxin M VIIA
omega-conotoxin MVIIA
omega-conotoxin MVIIA, Conus magus
Prialt
SNX 111
SNX-111
ziconotide
Molecular FormulaC107H179N35O36S7
Molecular Weight2756.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N
InChIInChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1
InChIKeyHBMCYCKNGADUQP-CFIKXUEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Summary: Leconotide (ω-Conotoxin CVID, CAS 205923-56-4) for Pain and Ion Channel Research


Leconotide (development codes CNSB004 and AM336), also known as ω-conotoxin CVID, is a 27-amino acid peptide originally isolated from the venom of the marine cone snail Conus catus [1]. It is a highly selective, reversible blocker of the N-type voltage-gated calcium channel (Cav2.2) and is under investigation as a non-opioid analgesic for severe and chronic pain conditions [2]. As a research tool, its high selectivity for Cav2.2 over the related P/Q-type channel (Cav2.1) makes it a critical reagent for dissecting calcium channel subtypes in neuronal and pain pathway studies.

Technical Justification Against Generic Substitution for Leconotide (ω-Conotoxin CVID)


Leconotide cannot be substituted with its closest peptide analog, ziconotide (ω-conotoxin MVIIA), or other N-type calcium channel blockers like ω-conotoxin GVIA. These molecules, while sharing a common target, exhibit critical, quantifiable differences in target selectivity, in vivo therapeutic window, and route of administration. Data from direct comparative studies demonstrate that substituting leconotide with ziconotide would result in a significantly inferior side-effect profile and the loss of intravenous administration viability, a key differentiator for both research and potential therapeutic applications [1].

Quantitative Differential Evidence: Leconotide vs. Key Analogs (Ziconotide, GVIA, CVIB)


Superior In Vivo Therapeutic Window: Leconotide vs. Ziconotide in a Diabetic Neuropathic Pain Model

Leconotide demonstrates a significantly wider therapeutic window compared to ziconotide in a rat model of diabetic neuropathic pain. At the maximum tolerated no-side-effect dose, leconotide achieved a substantial reversal of hyperalgesia, whereas ziconotide was ineffective at its own safe dose limit [1].

Analgesia Neuropathic Pain In Vivo Pharmacology Therapeutic Index

Enabling Intravenous Administration: Reduced In Vivo Toxicity of Leconotide vs. Ziconotide

Leconotide's reduced toxicity profile permits intravenous (IV) administration, a significant practical advantage over ziconotide. This is evidenced by a 100-fold difference in the maximum no-side-effect dose in rats. This differential toxicity is the direct reason ziconotide is restricted to invasive intrathecal (IT) delivery [1].

Drug Delivery Toxicology Route of Administration Peptide Therapeutics

Highest Reported Selectivity for N-type vs. P/Q-type Calcium Channels Among N-type Blockers

Leconotide (CVID) exhibits the highest selectivity for N-type (Cav2.2) over P/Q-type (Cav2.1) voltage-gated calcium channels among known N-type selective antagonists, including GVIA and MVIIA (ziconotide) [1][2]. This is quantitatively expressed as a ~6-log unit difference in functional potency.

Electrophysiology Ion Channels Selectivity Profiling Mechanism of Action

Differential Block of N-type Currents in Neurons: Irreversible Block by Leconotide vs. Reversible Block by CVIB

Leconotide (CVID) exhibits a distinct kinetic profile, causing an irreversible block of native N-type calcium currents in rat sensory neurons, in contrast to the rapid reversibility seen with the related conotoxin CVIB. This difference in pharmacodynamics is a key functional differentiator [1].

Electrophysiology Sensory Neurons Pharmacodynamics Ion Channel Block

Beta Subunit-Dependent Potentiation: Leconotide Shows Dramatic (540-fold) Increase in Potency vs. Ziconotide (3-fold) in Absence of β3 Subunit

The potency of leconotide (CVID) to inhibit N-type calcium channels is profoundly influenced by the absence of the auxiliary β3 subunit, an effect not observed to the same degree with ziconotide (MVIIA). This suggests a unique interaction with the channel's alpha subunit that could be exploited in specific physiological contexts where β3 expression is low [1].

Channel Pharmacology Auxiliary Subunits Molecular Pharmacology Structure-Activity Relationship

High-Impact Research and Preclinical Application Scenarios for Leconotide


In Vivo Studies of Neuropathic Pain Where a Wide Therapeutic Window and IV Dosing are Critical

Given its 100-fold higher intravenous no-side-effect dose and its ability to achieve >50% reversal of hyperalgesia at that dose [1], leconotide is the superior choice over ziconotide for in vivo rodent models of diabetic neuropathy and other pain states. This enables robust, long-term behavioral studies without the confounding influence of compound-induced motor impairment or the need for invasive intrathecal catheterization. Procurement for this application directly leverages the quantitative therapeutic index data.

Electrophysiological Dissection of N-type (Cav2.2) vs. P/Q-type (Cav2.1) Contributions in Neuronal Circuits

Leconotide's unparalleled selectivity for Cav2.2 over Cav2.1 [1][2] makes it the definitive pharmacological tool for isolating the contribution of N-type calcium channels to synaptic transmission, neurotransmitter release, and neuronal excitability. Its use is mandated when the experimental goal is to exclude any off-target blockade of P/Q-type channels, which is a known limitation of other common N-type blockers like ω-conotoxin GVIA and MVIIA. This application is directly supported by the ~1,000,000-fold selectivity data.

Investigating Auxiliary Subunit Modulation of Calcium Channel Pharmacology

The dramatic 540-fold potentiation of leconotide's potency in the absence of the β3 auxiliary subunit, compared to only a 3-fold change for ziconotide [1], positions it as a uniquely sensitive probe for research into how beta subunits regulate calcium channel function and drug sensitivity. This is a key procurement differentiator for molecular pharmacologists studying channel assembly, trafficking, and tissue-specific pharmacology.

Preclinical Development of Non-Opioid Analgesics with Improved Safety Margins

For industrial R&D teams seeking a lead candidate or benchmark for a new class of analgesic, leconotide's preclinical profile offers a validated target (Cav2.2) with a proven and quantifiable advantage in safety margin over the clinically approved but restricted agent, ziconotide [1]. Its viability for intravenous administration [1] represents a major advancement in the development of conotoxin-derived therapeutics. Procuring leconotide for this purpose is a data-driven decision to bypass the well-documented safety and delivery limitations of first-generation N-type blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leconotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.